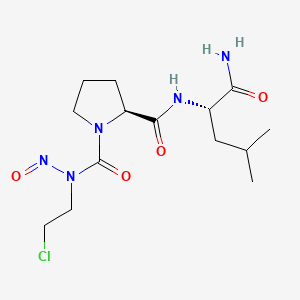![molecular formula C57H79N17O13 B1622640 [D-Ala6, N-Me-Leu7]-LH-RH CAS No. 56133-95-0](/img/structure/B1622640.png)
[D-Ala6, N-Me-Leu7]-LH-RH
Overview
Description
[D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone is a synthetic analog of the naturally occurring Luteinizing Hormone Releasing Hormone. This compound is designed to mimic the action of the natural hormone, which plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the production of [D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone is scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles simultaneously, ensuring high yield and purity. The process is optimized for efficiency, with stringent quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
[D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various reagents depending on the desired substitution, such as alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of disulfide-linked dimers or higher-order structures.
Reduction: Reversion to the monomeric form.
Substitution: Formation of modified peptides with altered functional groups.
Scientific Research Applications
[D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone has numerous applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in regulating reproductive hormones and its effects on various biological processes.
Medicine: Explored as a potential therapeutic agent for conditions related to reproductive health, such as infertility and hormone-dependent cancers.
Industry: Utilized in the development of diagnostic assays and as a standard in quality control for peptide synthesis.
Mechanism of Action
The mechanism of action of [D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone involves binding to specific receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to regulate the production of sex hormones and gametes.
Comparison with Similar Compounds
Similar Compounds
[D-Trp6]-Luteinizing Hormone Releasing Hormone: Another synthetic analog with a similar structure but different amino acid substitutions.
[D-Ser6]-Luteinizing Hormone Releasing Hormone: A variant with serine instead of alanine at position 6.
Uniqueness
[D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone is unique due to its specific amino acid substitutions, which confer distinct biological properties. These substitutions enhance its stability and potency compared to the natural hormone and other analogs.
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C57H79N17O13/c1-30(2)21-45(54(85)68-39(11-7-19-62-57(59)60)56(87)74-20-8-12-44(74)53(84)64-27-46(58)77)73(4)55(86)31(3)66-49(80)40(22-32-13-15-35(76)16-14-32)69-52(83)43(28-75)72-50(81)41(23-33-25-63-37-10-6-5-9-36(33)37)70-51(82)42(24-34-26-61-29-65-34)71-48(79)38-17-18-47(78)67-38/h5-6,9-10,13-16,25-26,29-31,38-45,63,75-76H,7-8,11-12,17-24,27-28H2,1-4H3,(H2,58,77)(H,61,65)(H,64,84)(H,66,80)(H,67,78)(H,68,85)(H,69,83)(H,70,82)(H,71,79)(H,72,81)(H4,59,60,62) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPBORBNRWHXKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N(C)C(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C57H79N17O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40401739 | |
| Record name | [D-Ala6, N-Me-Leu7]-LH-RH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1210.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56133-95-0 | |
| Record name | [D-Ala6, N-Me-Leu7]-LH-RH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40401739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [D-Ala6, N-Me-Leu7]-LH-RH | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















